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molecular formula C9H5FO B1646947 3-(2-Fluorophenyl)prop-2-ynal

3-(2-Fluorophenyl)prop-2-ynal

Cat. No. B1646947
M. Wt: 148.13 g/mol
InChI Key: VDYTXXXJRPMART-UHFFFAOYSA-N
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Patent
US06784167B2

Procedure details

A mixture of NaH2PO4 (37 g, 0.3 mol, 0.3 equiv) in water (330 mL) buffered to pH 2 with conc. HCl and H2O2 (30%, 112 mL, 1.1 mol, 1.1 equiv) was added to a solution of 3-(2-fluorophenyl)prop-2-ynal (151 g, 1.02 mol) in CH3CN (830 mL). The resulting mixture was cooled in an ice bath and was treated slowly with a solution of NaClO2 (102 g, 1.1 mol, 1.1 equiv) in water (1.1 L), keeping the temperature below 10° C. After 30 min a solution of NaClO2 (5.8 g, 64 mmol, 0.06 equiv) in water (50 mL) was added. After another 30 min the layers were separated and the aqueous layer was washed with EtOAc (3×500 mL). The organic layers were combined and back-extracted with a saturated NaHCO3 solution (3×500 mL). The aqueous layers were combined, acidified to pH 1 with conc. HCl and extracted with EtOAc (3×500 mL). The combined organic layers were washed with a saturated NaCl solution (1 L), dried (Na2SO4) and concentrated under reduced pressure to give 3-(2-fluorophenyl)prop-2-ynoic acid (144 g, 86%) as a yellow solid: TLC (1% AcOH/CH2Cl2) Rf 0.34; 1H NMR (CDCl3+d4-MeOH) δ 6.98-7.08 (m, 2H), 7.29-7.48 (m, 2H), 12.77 (br s, 1H); 13C NMR (CDCl3+d4-MeOH) δ 78.3, 85.7 (d, JC−F=2.5 Hz, 1C), 108.3 (d, JC−F=15.8 Hz, 1C), 115.4 (d, JC−F=20.7 Hz, 1C), 124.0, 132.1 (d, JC−F=7.3 Hz, 1C), 134.1 (d, JC−F=9.8 Hz, 1C), 135.2, 154.8, 163.1 (d, JC−F=256.1 Hz, 1C).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
330 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
112 mL
Type
reactant
Reaction Step Four
Quantity
151 g
Type
reactant
Reaction Step Five
Name
Quantity
830 mL
Type
solvent
Reaction Step Five
Quantity
102 g
Type
reactant
Reaction Step Six
Name
Quantity
1.1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.OO.[F:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[C:12][CH:13]=[O:14].[O-:15]Cl=O.[Na+]>O.CC#N.[O-]Cl=O.[Na+]>[F:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[C:12][C:13]([OH:15])=[O:14] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
5.8 g
Type
catalyst
Smiles
[O-]Cl=O.[Na+]
Step Two
Name
NaH2PO4
Quantity
37 g
Type
reactant
Smiles
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
112 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
151 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C#CC=O
Name
Quantity
830 mL
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
102 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
After another 30 min the layers were separated
Duration
30 min
WASH
Type
WASH
Details
the aqueous layer was washed with EtOAc (3×500 mL)
EXTRACTION
Type
EXTRACTION
Details
back-extracted with a saturated NaHCO3 solution (3×500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated NaCl solution (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C#CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 144 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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